VLX1570

Catalog No.
S549057
CAS No.
M.F
C23H17F2N3O6
M. Wt
469.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VLX1570

Product Name

VLX1570

IUPAC Name

(3Z,5Z)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one

Molecular Formula

C23H17F2N3O6

Molecular Weight

469.4 g/mol

InChI

InChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2/b16-9-,17-10-

InChI Key

SCKXBVLYWLLALY-CQRYCMKKSA-N

SMILES

C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1

Solubility

Soluble in DMSO, not in water

Synonyms

VLX-1570, VLX1570, VLX 1570

Canonical SMILES

C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1

Isomeric SMILES

C=CC(=O)N1CC/C(=C/C2=CC(=C(C=C2)F)[N+](=O)[O-])/C(=O)/C(=C\C3=CC(=C(C=C3)F)[N+](=O)[O-])/C1

Description

The exact mass of the compound 1-acryloyl-3,5-bis((Z)-4-fluoro-3-nitrobenzylidene)azepan-4-one is 469.1085 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Lung Cancer Treatment

Scientific Field: Oncology

Summary of Application: VLX1570 has been found to regulate the proliferation and apoptosis of human lung cancer cells. It does this by modulating ER stress and the AKT pathway .

Methods of Application: The study involved screening a library of inhibitors targeting the ubiquitination system. The researchers found that VLX1570, a highly potent, low-concentration inhibitor molecule, specifically killed lung cancer cells .

Results: The study found that VLX1570 significantly inhibited lung cancer cells’ proliferation and colony formation. It induced a G2/M cell cycle arrest by downregulating CDK1 and CyclinB1 .

Application in Multiple Myeloma Treatment

Scientific Field: Hematology

Summary of Application: VLX1570, a small molecule inhibitor of the deubiquitinases (DUBs), was studied in patients with relapsed and refractory multiple myeloma (MM). The DUBs remove sterically bulky ubiquitin chains from proteins during processing in the 19S regulatory subunit of the proteasome .

Methods of Application: Fourteen patients were treated with escalating doses of VLX1570 ranging from 0.05 to 1.2 mg/kg as a brief intravenous (IV) infusion on Days 1, 2, 8, 9, 15, and 16 of a 28-day cycle .

Results: Anti-myeloma effects were noted at doses at or above 0.6 mg/kg. Two patients treated at the 12 mg/kg dose level experienced severe, abrupt, and progressive respiratory insufficiency, which was associated with diffuse pulmonary infiltrates on imaging studies .

Application in Waldenstrom Macroglobulinemia Treatment

Summary of Application: VLX1570 has shown significant in vivo antitumor activity in a murine model of human Waldenstrom Macroglobulinemia .

VLX1570 is a novel small-molecule inhibitor targeting deubiquitinating enzymes, specifically ubiquitin-specific protease 14 and ubiquitin carboxyl-terminal hydrolase isozyme L5. These enzymes are integral to the 19S regulatory subunit of the proteasome, which is responsible for protein degradation through the ubiquitin-proteasome pathway. By inhibiting these enzymes, VLX1570 disrupts the removal of ubiquitin chains from proteins, leading to the accumulation of polyubiquitinated proteins and subsequent proteasome dysfunction. This mechanism is particularly relevant in cancer treatment, as it can induce apoptosis in tumor cells resistant to conventional therapies, such as bortezomib .

The primary chemical reaction involving VLX1570 is its covalent modification of nucleophilic residues in the active sites of deubiquitinating enzymes. This interaction is facilitated by a reactive α,β-unsaturated carbonyl substructure present in VLX1570, allowing it to form stable adducts with the target enzymes . The inhibition of these enzymes results in a cascade of cellular responses, including increased levels of reactive oxygen species and activation of endoplasmic reticulum stress pathways, ultimately leading to cell death .

VLX1570 exhibits significant biological activity against various malignancies, particularly multiple myeloma and Waldenström macroglobulinemia. In preclinical studies, VLX1570 has demonstrated potent anti-tumor effects, inducing apoptosis in both bortezomib-sensitive and -resistant cell lines. Its efficacy has been validated in xenograft models, where it significantly reduced tumor burden and improved survival rates compared to control treatments . The compound's ability to downregulate key survival pathways further enhances its therapeutic potential in drug-resistant cancers .

VLX1570 is primarily being investigated for its application in oncology, particularly for treating hematological malignancies like multiple myeloma and Waldenström macroglobulinemia. Its unique mechanism of action makes it a promising candidate for overcoming resistance to existing therapies. Clinical trials are ongoing to evaluate its safety and efficacy in patients with relapsed or refractory disease . Additionally, its role as a research tool in studying the ubiquitin-proteasome pathway could provide insights into other diseases linked to protein misfolding and degradation.

Interaction studies involving VLX1570 have focused on its pharmacological synergy with other anti-cancer agents. For instance, combinations with ibrutinib have shown enhanced anti-tumor effects in preclinical models of Waldenström macroglobulinemia . The compound's ability to modulate signaling pathways associated with drug resistance underscores its potential as part of combination therapy regimens.

Several compounds share structural or functional similarities with VLX1570, particularly those targeting deubiquitinating enzymes:

Compound NameMechanism of ActionUnique Features
b-AP15Inhibits deubiquitinating enzymesLess soluble than VLX1570; used in similar contexts but less effective against resistant strains
PR-619Broad-spectrum DUB inhibitorNon-selective; affects multiple DUBs but lacks specificity compared to VLX1570
UbistatinsInhibit various DUBsDerived from natural sources; less potent than VLX1570 against specific targets

VLX1570 stands out due to its selectivity for ubiquitin-specific protease 14 and ubiquitin carboxyl-terminal hydrolase isozyme L5, making it more effective against tumors that have developed resistance to other treatments like bortezomib . Its improved solubility and stability also enhance its clinical applicability compared to similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Hydrogen Bond Acceptor Count

8

Exact Mass

469.10854159 g/mol

Monoisotopic Mass

469.10854159 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Mazurkiewicz M, Hillert EK, Wang X, Pellegrini P, Olofsson MH, Selvaraju K, D'Arcy P, Linder S. Acute lymphoblastic leukemia cells are sensitive to disturbances in protein homeostasis induced by proteasome deubiquitinase inhibition. Oncotarget. 2017 Mar 28;8(13):21115-21127. doi: 10.18632/oncotarget.15501. PubMed PMID: 28423502; PubMed Central PMCID: PMC5400570.
2: Paulus A, Akhtar S, Caulfield TR, Samuel K, Yousaf H, Bashir Y, Paulus SM, Tran D, Hudec R, Cogen D, Jiang J, Edenfield B, Novak A, Ansell SM, Witzig T, Martin P, Coleman M, Roy V, Ailawadhi S, Chitta K, Linder S, Chanan-Khan A. Coinhibition of the deubiquitinating enzymes, USP14 and UCHL5, with VLX1570 is lethal to ibrutinib- or bortezomib-resistant Waldenstrom macroglobulinemia tumor cells. Blood Cancer J. 2016 Nov 4;6(11):e492. doi: 10.1038/bcj.2016.93. PubMed PMID: 27813535; PubMed Central PMCID: PMC5148058.
3: Wang X, Mazurkiewicz M, Hillert EK, Olofsson MH, Pierrou S, Hillertz P, Gullbo J, Selvaraju K, Paulus A, Akhtar S, Bossler F, Khan AC, Linder S, D'Arcy P. Corrigendum: The proteasome deubiquitinase inhibitor VLX1570 shows selectivity for ubiquitin-specific protease-14 and induces apoptosis of multiple myeloma cells. Sci Rep. 2016 Jul 29;6:30667. doi: 10.1038/srep30667. PubMed PMID: 27472448; PubMed Central PMCID: PMC4966493.
4: Wang X, Mazurkiewicz M, Hillert EK, Olofsson MH, Pierrou S, Hillertz P, Gullbo J, Selvaraju K, Paulus A, Akhtar S, Bossler F, Khan AC, Linder S, D'Arcy P. The proteasome deubiquitinase inhibitor VLX1570 shows selectivity for ubiquitin-specific protease-14 and induces apoptosis of multiple myeloma cells. Sci Rep. 2016 Jun 6;6:26979. doi: 10.1038/srep26979. Erratum in: Sci Rep. 2016 Jul 29;6:30667. PubMed PMID: 27264969; PubMed Central PMCID: PMC4893612.
5: Shukla N, Somwar R, Smith RS, Ambati S, Munoz S, Merchant M, D'Arcy P, Wang X, Kobos R, Antczak C, Bhinder B, Shum D, Radu C, Yang G, Taylor BS, Ng CK, Weigelt B, Khodos I, de Stanchina E, Reis-Filho JS, Ouerfelli O, Linder S, Djaballah H, Ladanyi M. Proteasome Addiction Defined in Ewing Sarcoma Is Effectively Targeted by a Novel Class of 19S Proteasome Inhibitors. Cancer Res. 2016 Aug 1;76(15):4525-34. doi: 10.1158/0008-5472.CAN-16-1040. Epub 2016 Jun 2. PubMed PMID: 27256563; PubMed Central PMCID: PMC5484002.
6: Vogel RI, Pulver T, Heilmann W, Mooneyham A, Mullany S, Zhao X, Shahi M, Richter J, Klein M, Chen L, Ding R, Konecny G, Kommoss S, Winterhoff B, Ghebre R, Bazzaro M. USP14 is a predictor of recurrence in endometrial cancer and a molecular target for endometrial cancer treatment. Oncotarget. 2016 May 24;7(21):30962-76. doi: 10.18632/oncotarget.8821. PubMed PMID: 27121063; PubMed Central PMCID: PMC5058731.
7: Wang X, D'Arcy P, Caulfield TR, Paulus A, Chitta K, Mohanty C, Gullbo J, Chanan-Khan A, Linder S. Synthesis and evaluation of derivatives of the proteasome deubiquitinase inhibitor b-AP15. Chem Biol Drug Des. 2015 Nov;86(5):1036-48. doi: 10.1111/cbdd.12571. Epub 2015 May 27. PubMed PMID: 25854145; PubMed Central PMCID: PMC4846425.

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